An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG6-Propanehydrazide
An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG6-Propanehydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N3-PEG6-Propanehydrazide, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The methodologies presented herein are based on established chemical principles for polyethylene (B3416737) glycol (PEG) derivatization and are supported by analogous procedures found in the scientific literature.
Overview of N3-PEG6-Propanehydrazide
N3-PEG6-Propanehydrazide is a valuable chemical tool possessing two distinct reactive functionalities: a terminal azide (B81097) group and a propanehydrazide moiety, separated by a hexaethylene glycol (PEG6) spacer. The azide group allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The propanehydrazide group can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. The hydrophilic PEG6 linker enhances solubility and can reduce non-specific binding of the conjugated biomolecules.
Proposed Synthetic Pathway
The synthesis of N3-PEG6-Propanehydrazide is a multi-step process that can be strategically designed to yield the target molecule with high purity. A plausible and efficient synthetic route commences with commercially available hexaethylene glycol and proceeds through the following key stages:
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Mono-tosylation of Hexaethylene Glycol: Selective protection of one primary alcohol of hexaethylene glycol as a tosylate.
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Azidation: Conversion of the tosylated alcohol to a terminal azide.
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Oxidation: Oxidation of the remaining primary alcohol to a carboxylic acid.
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Protected Hydrazide Coupling: Coupling of the carboxylic acid with a protected form of propanehydrazide, such as tert-butyl carbazate (B1233558).
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Deprotection: Removal of the protecting group to yield the final N3-PEG6-Propanehydrazide.
Below is a visual representation of the proposed synthetic workflow.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous PEG modifications. Researchers should optimize these conditions for their specific laboratory setup and scale.
Step 1: Synthesis of Mono-tosyl-hexaethylene glycol (TsO-PEG6-OH)
| Parameter | Value |
| Reactants | Hexaethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine |
| Stoichiometry | Hexaethylene glycol (1.0 eq.), TsCl (0.8-1.0 eq.), Pyridine (2.0-3.0 eq.) |
| Solvent | Dichloromethane (B109758) (DCM) or Pyridine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash with dilute HCl, NaHCO3, and brine. Dry over Na2SO4. |
| Purification | Flash column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate (B1210297)/Hexane gradient) |
| Typical Yield | 40-60% |
Procedure:
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Dissolve hexaethylene glycol in anhydrous DCM and cool to 0 °C in an ice bath.
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Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Step 2: Synthesis of Azido-hexaethylene glycol (N3-PEG6-OH)
| Parameter | Value |
| Reactants | TsO-PEG6-OH, Sodium azide (NaN3) |
| Stoichiometry | TsO-PEG6-OH (1.0 eq.), NaN3 (3.0-5.0 eq.) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Work-up | Dilution with water and extraction with an organic solvent (e.g., Ethyl acetate). |
| Purification | Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) |
| Typical Yield | >90% |
Procedure:
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Dissolve TsO-PEG6-OH in anhydrous DMF.
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Add sodium azide and heat the mixture to 60-80 °C.
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Stir the reaction for 12-24 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the residue by flash column chromatography.
Step 3: Synthesis of Azido-PEG6-Propanoic Acid (N3-PEG6-COOH)
| Parameter | Value |
| Reactants | N3-PEG6-OH, TEMPO, (Diacetoxyiodo)benzene (B116549) (BAIB) |
| Stoichiometry | N3-PEG6-OH (1.0 eq.), TEMPO (0.1 eq.), BAIB (2.5 eq.) |
| Solvent | Dichloromethane (DCM) / Water (biphasic) |
| Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quench with saturated aqueous Na2S2O3, acidify, and extract. |
| Purification | Flash column chromatography on silica gel (Eluent: Methanol (B129727)/DCM gradient) |
| Typical Yield | 80-95% |
Procedure:
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Dissolve N3-PEG6-OH in a mixture of DCM and water.
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Add TEMPO and (diacetoxyiodo)benzene and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.
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Separate the layers and wash the aqueous layer with DCM.
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Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with DCM.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.
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Purify by flash column chromatography if necessary.
Step 4: Synthesis of N3-PEG6-Propanehydrazide (Boc-protected)
| Parameter | Value |
| Reactants | N3-PEG6-COOH, tert-butyl carbazate, HATU, DIPEA |
| Stoichiometry | N3-PEG6-COOH (1.0 eq.), tert-butyl carbazate (1.2 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.) |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up with dilute acid and base. |
| Purification | Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane or Methanol/DCM gradient) |
| Typical Yield | 70-90% |
Procedure:
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Dissolve N3-PEG6-COOH in anhydrous DMF.
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Add HATU and DIPEA and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
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Add tert-butyl carbazate and continue stirring for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Step 5: Synthesis of N3-PEG6-Propanehydrazide (Final Product)
| Parameter | Value |
| Reactants | N3-PEG6-Propanehydrazide (Boc-protected), Trifluoroacetic acid (TFA) |
| Stoichiometry | Boc-protected starting material (1.0 eq.), TFA (20-50% v/v in DCM) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Co-evaporation with a suitable solvent to remove excess TFA. |
| Purification | Precipitation or direct use after removal of volatiles. |
| Typical Yield | >95% |
Procedure:
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Dissolve the Boc-protected N3-PEG6-Propanehydrazide in DCM.
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Cool the solution to 0 °C and add trifluoroacetic acid.
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Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure.
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Co-evaporate with DCM or toluene (B28343) multiple times to remove residual TFA.
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The final product is typically used without further purification or can be precipitated from a suitable solvent system if necessary.
Purification and Characterization
Purification
Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.
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Column Chromatography: This is the most common method for purifying the intermediates and the final product.
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Stationary Phase: Silica gel is typically used.
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Eluent Systems: Gradients of ethyl acetate in hexanes are suitable for less polar intermediates, while gradients of methanol in dichloromethane are often required for more polar compounds. The addition of a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.
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Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC can be employed.
Characterization
The identity and purity of N3-PEG6-Propanehydrazide and its intermediates should be confirmed by a combination of analytical techniques.
| Intermediate/Product | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected Mass (m/z) [M+H]⁺ |
| TsO-PEG6-OH | 7.8-7.3 (aromatic), 4.1 (CH₂OTs), 3.7-3.5 (PEG backbone), 2.4 (CH₃) | 145, 133, 130, 128 (aromatic), 72-68 (PEG backbone), 21.6 (CH₃) | 437.19 |
| N3-PEG6-OH | 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃) | 72-68 (PEG backbone), 50.7 (CH₂N₃) | 308.19 |
| N3-PEG6-COOH | 3.7-3.5 (PEG backbone), 4.1 (CH₂COOH), 3.4 (CH₂N₃) | 172 (COOH), 72-68 (PEG backbone), 50.7 (CH₂N₃) | 322.17 |
| N3-PEG6-CONHNHBoc | 8.2 (NH), 6.5 (NHBoc), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃), 1.4 (t-butyl) | 171 (CONH), 156 (Boc C=O), 81 (C(CH₃)₃), 72-68 (PEG backbone), 50.7 (CH₂N₃), 28.3 (C(CH₃)₃) | 436.26 |
| N3-PEG6-CONHNH2 | 7.9 (NH), 4.0 (NH₂), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃) | 173 (CONH), 72-68 (PEG backbone), 50.7 (CH₂N₃) | 336.21 |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Logical Relationships in Synthesis
The synthesis of N3-PEG6-Propanehydrazide relies on a series of orthogonal chemical transformations, where each step selectively modifies one end of the PEG chain without affecting the other.
This guide provides a robust framework for the synthesis and purification of N3-PEG6-Propanehydrazide. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific needs. The successful synthesis of this versatile linker will undoubtedly facilitate advancements in the development of novel bioconjugates and targeted therapeutics.
